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Compound Name:
N-(3-acetylphenyl)-4-

methoxybenzamide

CAS No.: 316150-74-0

Cat. No.: B2730633

Get Quote

Abstract
This guide details the analytical workflow for the structural confirmation, purity assessment, and

solid-state characterization of N-(3-acetylphenyl)-4-methoxybenzamide (C₁₆H₁₅NO₃). As a

structural motif frequently encountered in kinase inhibitors and anti-proliferative agents,

rigorous characterization of this benzamide derivative is critical for establishing structure-

activity relationships (SAR) in drug discovery. This protocol integrates high-field NMR, LC-

MS/MS, and thermal analysis into a cohesive validation system.

Structural Overview & Analytical Strategy
Compound Identity:

IUPAC Name: N-(3-acetylphenyl)-4-methoxybenzamide[1]

Molecular Formula: C₁₆H₁₅NO₃[1][2]
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Molecular Weight: 269.30 g/mol

Key Functional Groups: Secondary Amide, Aryl Ketone (Acetyl), Aryl Ether (Methoxy).

The characterization strategy relies on a "Triangulation Method":

Connectivity: NMR (

H,

C, 2D) to confirm the amide linkage between the acetophenone and anisole moieties.

Composition: High-Resolution Mass Spectrometry (HRMS) to validate elemental formula.

Physical State: HPLC for purity and DSC/TGA for solid-state stability (polymorphism check).

Analytical Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Suite

Crude N-(3-acetylphenyl)-
4-methoxybenzamide

Purification
(Recrystallization/Flash Chrom.)

Isolated Pure Compound

NMR Spectroscopy
(1H, 13C, COSY, HSQC)

Target: Connectivity

LC-MS/HRMS
Target: MW & Fragmentation

HPLC-UV/PDA
Target: Purity (>98%)

DSC / TGA
Target: Polymorphs & Solvates

Pass QC Criteria?

Release for Biological Assay

Yes

Reprocess / Re-synthesize

No

Click to download full resolution via product page

Caption: Figure 1. Integrated analytical workflow for the isolation and validation of benzamide

derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To unambiguously assign the proton and carbon backbone, distinguishing between

the 3-acetyl and 4-methoxy rings.
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Experimental Setup
Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).

Solvent: DMSO-d₆ is preferred over CDCl₃.

Reasoning: Benzamides often exhibit poor solubility in chloroform. Furthermore, DMSO-d₆

facilitates sharp amide N-H signals due to hydrogen bonding stabilization, preventing

proton exchange broadening often seen in CDCl₃.

Concentration: 5–10 mg in 0.6 mL solvent.

Data Analysis & Expected Shifts
The molecule possesses two distinct aromatic systems. The amide NH is the diagnostic

handle.
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Assignment Type
Shift (δ
ppm)

Multiplicity Integration
Mechanistic
Insight

Amide NH N-H 10.20 – 10.40 Singlet (s) 1H

Highly

deshielded

due to

anisotropy of

the carbonyl

and H-

bonding with

DMSO.

H-2' Ar-H 8.15 Singlet (t-like) 1H

The proton

on the acetyl

ring between

the amide

and ketone is

most

deshielded

(ortho to two

withdrawing

groups).

H-2,6 Ar-H 7.95 – 8.00 Doublet (d) 2H

Ortho to the

benzamide

carbonyl; part

of the AA'BB'

system of the

anisole ring.

H-6' Ar-H 7.90 – 7.95 Doublet (d) 1H
Ortho to the

acetyl group.

H-4' Ar-H 7.65 – 7.70 Doublet (d) 1H

Ortho to the

amide

nitrogen.

H-5' Ar-H 7.45 – 7.50 Triplet (t) 1H Meta to both

substituents
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on the acetyl

ring.

H-3,5 Ar-H 7.05 – 7.10 Doublet (d) 2H

Ortho to the

methoxy

group

(shielded by

resonance

donation).

Methoxy -OCH₃ 3.84 Singlet (s) 3H

Characteristic

region for aryl

methyl

ethers.

Acetyl -COCH₃ 2.58 Singlet (s) 3H

Characteristic

for methyl

ketones on

aromatic

rings.

Critical Validation Step: Use 2D COSY to confirm the coupling of the AA'BB' system (H-2,6 with

H-3,5) and the connectivity of the 3-substituted ring (H-5' coupling to H-4' and H-6'). Use HSQC

to ensure the carbon at ~197 ppm (Ketone) does not have an attached proton, distinguishing it

from potential aldehyde impurities.

Protocol 2: High-Performance Liquid
Chromatography (HPLC)
Objective: To quantify purity (>98% required for biological assays) and detect common

impurities like 3-aminoacetophenone (starting material) or 4-methoxybenzoic acid (hydrolysis

product).

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm (amide/ketone absorption).

Gradient Profile
Time (min) % Mobile Phase B Event

0.0 5% Equilibration

2.0 5% Hold (Elute polar salts)

12.0 95%
Linear Gradient (Elution of

target)

15.0 95% Wash

15.1 5% Re-equilibration

Self-Validating Logic: The target compound is moderately lipophilic (Predicted LogP ~2.3–2.7).

It should elute after the more polar 3-aminoacetophenone but before highly non-polar dimers. If

the peak shape is broad, it suggests poor solubility in the initial mobile phase; increase the

initial %B or use Methanol.

Protocol 3: Mass Spectrometry (LC-MS/MS)
Objective: Confirmation of molecular weight and fragmentation pattern.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Parent Ion: [M+H]⁺ = 270.11 m/z.[1][2]

Adducts: Look for [M+Na]⁺ (292.1 m/z) or [M+NH₄]⁺ (287.1 m/z) to confirm the parent peak.

Fragmentation Pathway (MS/MS)
When subjected to Collision-Induced Dissociation (CID), benzamides typically cleave at the

amide bond.
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Parent: 270.1 m/z

Major Fragment A: Acylium ion of the 4-methoxybenzoyl group (135.0 m/z).

Mechanism:[3][4] Cleavage of the C-N amide bond.

Major Fragment B: 3-acetylphenylamine cation (136.0 m/z).

Mechanism:[3][4] Proton transfer and cleavage.

Diagram: Fragmentation Logic

Parent Ion [M+H]+
m/z 270.1

Acylium Ion
[MeO-Ph-CO]+

m/z 135.0
Amide Bond Cleavage

Amine Fragment
[H2N-Ph-COMe]+

m/z 136.1

H-Transfer

Click to download full resolution via product page

Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway for structural verification.

Protocol 4: Solid-State Characterization (DSC/TGA)
Objective: Benzamides are prone to polymorphism (different crystal packing). This is critical if

the compound is a drug candidate, as polymorphs have different solubility and bioavailability.

Differential Scanning Calorimetry (DSC)
Ramp Rate: 10°C/min from 40°C to 250°C.

Atmosphere: Nitrogen purge (50 mL/min).

Expected Result: A sharp endothermic peak corresponding to the melting point.

Literature Range: Isomeric compounds (e.g., N-(4-acetylphenyl)...) melt approx. 120–

140°C. For N-(3-acetylphenyl)-4-methoxybenzamide, expect a sharp melt in the 145–
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155°C range (estimated based on structural rigidity).

Warning: A broad peak indicates impurities or an amorphous phase. A double peak

indicates a polymorphic transition or solvate desolvation.

Thermogravimetric Analysis (TGA)
Run simultaneously to distinguish between desolvation (weight loss) and melting (no weight

loss).

Criteria: < 0.5% weight loss before melting onset confirms an anhydrous, non-solvated form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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